6-Chloro-DPAT hydrochloride
Overview
Description
6-Chloro-DPAT hydrochloride is a bioactive tetralin derivative known for its role as a 5-HT1A receptor agonist . This compound has been widely used in scientific research due to its high affinity for serotonin receptors, making it a valuable tool in neuropharmacology studies.
Preparation Methods
The synthesis of 6-Chloro-DPAT hydrochloride typically involves several steps, starting with the preparation of the core tetralin structure. One common method involves the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a cobalt ferrite magnetic nanocatalyst under reflux conditions . This process yields 2,6-diamino-4-chloro-pyrimidine N-oxide, which can then be further modified to produce this compound. Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production and higher yields.
Chemical Reactions Analysis
6-Chloro-DPAT hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Halogen substitution reactions can occur, often using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxide derivatives, while substitution reactions can yield various halogenated compounds.
Scientific Research Applications
6-Chloro-DPAT hydrochloride has numerous applications in scientific research:
Neuropharmacology: It is used to study the role of serotonin receptors in the brain and their involvement in various neurological disorders.
Behavioral Studies: Researchers use this compound to investigate the effects of serotonin receptor activation on animal behavior.
Drug Development: It serves as a reference compound for developing new drugs targeting serotonin receptors.
Biological Studies: Its high affinity for serotonin receptors makes it useful in studying receptor-ligand interactions and signaling pathways.
Mechanism of Action
6-Chloro-DPAT hydrochloride exerts its effects by binding to and activating 5-HT1A receptors, which are a subtype of serotonin receptors . This activation leads to various downstream effects, including the modulation of neurotransmitter release and changes in neuronal excitability. The compound’s action on these receptors is mediated through G-protein coupled signaling pathways, which ultimately influence cellular responses.
Comparison with Similar Compounds
6-Chloro-DPAT hydrochloride is unique due to its high selectivity and affinity for 5-HT1A receptors. Similar compounds include:
8-OH-DPAT: Another 5-HT1A receptor agonist with similar pharmacological properties.
Buspirone: A partial agonist at 5-HT1A receptors, used clinically as an anxiolytic.
Flesinoxan: A selective 5-HT1A receptor agonist with antidepressant and anxiolytic effects.
Compared to these compounds, this compound is often preferred in research settings due to its high purity and well-characterized pharmacological profile .
Properties
IUPAC Name |
6-chloro-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN.ClH/c1-3-9-18(10-4-2)16-8-6-13-11-15(17)7-5-14(13)12-16;/h5,7,11,16H,3-4,6,8-10,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPKPEDJJAADJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC(=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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